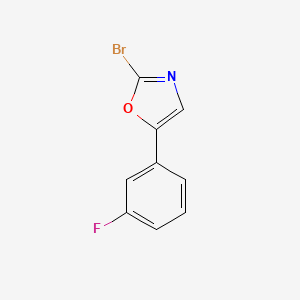

2-Bromo-5-(3-fluorophenyl)-1,3-oxazole

Beschreibung

Significance of the Oxazole (B20620) Ring System in Organic Synthesis

The oxazole ring is a versatile and privileged scaffold in organic chemistry. evitachem.comsemanticscholar.orgthepharmajournal.com Its importance stems from its presence in a wide array of natural products, many of which exhibit potent biological activities, including anticancer, antibacterial, and antifungal properties. thepharmajournal.combldpharm.com

In organic synthesis, the oxazole nucleus serves as a crucial building block for more complex molecules. mdpi.com It can act as a precursor to amino acids, peptides, and other heterocyclic systems. thepharmajournal.com The predictable reactivity of the oxazole ring allows for regioselective functionalization, making it an ideal template for constructing diverse molecular architectures. semanticscholar.org Synthetic chemists have developed numerous methods to prepare oxazole derivatives, such as the Van Leusen reaction, which has been widely employed in the creation of compound libraries for drug discovery. bldpharm.commdpi.com

Role of Halogen and Fluorine Substituents in Oxazole Derivatives

The incorporation of halogen atoms, particularly bromine and fluorine, into oxazole derivatives is a key strategy in medicinal chemistry to fine-tune a molecule's physicochemical and pharmacokinetic properties.

Bromine substitution, as seen in the 2-position of the target compound, provides a reactive handle for further synthetic transformations. The carbon-bromine bond on an aromatic ring is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the straightforward introduction of a wide variety of other functional groups, making 2-bromooxazoles valuable intermediates in the synthesis of complex molecules. evitachem.commdpi.com The ease of displacement of halogens on the oxazole ring generally follows the order C-2 > C-4 > C-5, making the 2-position particularly reactive for nucleophilic substitution under certain conditions. semanticscholar.org

Fluorine substitution on an attached aryl ring, such as the 3-fluorophenyl group, can profoundly influence a molecule's biological profile. Fluorine's high electronegativity and small size can alter a compound's:

Metabolic Stability: A carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life of a drug.

Binding Affinity: Fluorine can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially enhancing binding affinity and potency.

Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

The presence of a fluorophenyl group is a common feature in many modern pharmaceuticals for these reasons.

Overview of 2-Bromo-5-(3-fluorophenyl)-1,3-oxazole within Contemporary Heterocyclic Research

While specific, in-depth research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its significance can be understood by its position as a valuable synthetic intermediate within the broader context of contemporary research on halogenated 5-aryloxazoles. This class of compounds is actively investigated for various therapeutic applications.

The structure of this compound combines two key features of high interest: a reactive 2-bromo substituent and a biologically relevant 5-(3-fluorophenyl) group. Research on analogous 2-anilino-5-aryloxazoles has identified them as potent inhibitors of VEGFR2 kinase, a key target in anti-angiogenesis cancer therapy. estranky.sknih.govacs.org In such studies, the 5-aryl group is crucial for activity, and the 2-position is often the site of further modification to optimize potency and pharmacokinetic properties.

Therefore, this compound is best viewed as a versatile building block for medicinal chemistry. The 2-bromo position serves as a key anchor point for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The 3-fluorophenyl moiety is a well-established group for enhancing the drug-like properties of a lead compound. The compound's utility lies in its potential to serve as a starting material for the discovery of new bioactive molecules, particularly in areas like oncology and infectious diseases where halogenated heterocyclic scaffolds have shown considerable promise.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value | Source |

| Molecular Formula | C₉H₅BrFNO | Calculated |

| Molecular Weight | 242.05 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Isomer CAS (5-(5-Bromo-2-fluorophenyl)-1,3-oxazole) | 2004344-71-0 | sigmaaldrich.comamadischem.com |

| Isomer CAS (5-(3-Bromo-4-fluorophenyl)-1,3-oxazole) | 929884-83-3 | smolecule.com |

| Isomer CAS (5-(2-Bromo-4-fluorophenyl)-1,3-oxazole) | 2005481-21-8 | halochem.com |

| Physical Form (Isomers) | Solid / Crystalline Solid | sigmaaldrich.comsmolecule.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H5BrFNO |

|---|---|

Molekulargewicht |

242.04 g/mol |

IUPAC-Name |

2-bromo-5-(3-fluorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5BrFNO/c10-9-12-5-8(13-9)6-2-1-3-7(11)4-6/h1-5H |

InChI-Schlüssel |

DVEHHNSBLGQHET-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(O2)Br |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 3 Fluorophenyl 1,3 Oxazole

Reactivity at the Bromine Substituent

The bromine atom at the C2 position of the oxazole (B20620) ring is a good leaving group, enabling a range of chemical transformations. This reactivity is the cornerstone of its utility in the synthesis of more complex molecules.

The electron-deficient nature of the oxazole ring, further influenced by the electronegative bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C2 position. A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

Amines: Primary and secondary amines can react with 2-bromo-5-aryloxazoles to furnish 2-aminooxazole derivatives. These reactions are typically carried out in the presence of a base and may require elevated temperatures. The resulting 2-aminooxazole scaffold is a key feature in a number of biologically active compounds.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the bromide to form 2-alkoxyoxazoles. These reactions generally proceed under basic conditions in an alcoholic solvent. The introduction of an alkoxy group can significantly alter the electronic properties and solubility of the oxazole core.

Thiolates: Similarly, thiolates can be employed to synthesize 2-(alkylthio)- or 2-(arylthio)oxazoles. These thioether derivatives are also of interest in medicinal chemistry.

Cyanide: The cyano group can be introduced by reaction with a cyanide salt, such as potassium cyanide. This reaction provides a pathway to 2-cyanooxazoles, which are versatile intermediates that can be further transformed into other functional groups like carboxylic acids or amides.

Stabilized Carbanions: Carbanions, particularly those stabilized by adjacent electron-withdrawing groups such as in malonic esters, can act as nucleophiles to form a new carbon-carbon bond at the C2 position. nih.govorganic-chemistry.orgresearchgate.net This reaction, often referred to as the malonic ester synthesis, typically requires a base to generate the enolate, which then displaces the bromide. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net Subsequent hydrolysis and decarboxylation of the malonate adduct can yield a 2-acetic acid substituted oxazole.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and 2-bromo-5-(3-fluorophenyl)-1,3-oxazole is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl and aryl-heteroaryl linkages. In this reaction, the 2-bromooxazole (B165757) derivative is coupled with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.govnih.govresearchgate.net This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

The general reaction involves the coupling of this compound with various aryl or heteroaryl boronic acids. A typical catalytic system consists of a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base like K₂CO₃, Cs₂CO₃, or K₃PO₄, in a suitable solvent system, often a mixture of an organic solvent and water. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netbeilstein-journals.orgnih.govsemanticscholar.org

| Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | Good |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | Moderate to Good |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, specifically for the synthesis of arylamines. unipd.itwikipedia.orglibretexts.org This reaction couples aryl halides or triflates with primary or secondary amines. For this compound, this reaction provides a direct route to a diverse range of 2-aminooxazole derivatives. researchgate.netresearchgate.netamazonaws.comnih.govresearchgate.net

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. libretexts.orgchemrxiv.org Modern catalyst systems, often employing bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄), allow for the coupling of a wide array of amines, including anilines, alkylamines, and various heterocycles, under relatively mild conditions. researchgate.netamazonaws.comchemrxiv.org

| Amine Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | High |

| Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | Good to Excellent |

| n-Butylamine | Pd-G3-XPhos | K₃PO₄ | t-BuOH | 80 | Good |

| Indole | Pd(OAc)₂ / DavePhos | NaOt-Bu | Toluene | 110 | Moderate to Good |

Beyond the well-established named reactions, this compound can serve as an arylating agent in direct C-H arylation reactions. In these transformations, the bromo-oxazole couples with a C-H bond of another (hetero)aromatic compound, avoiding the need to pre-functionalize the coupling partner with an organometallic or organoboron group. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govrsc.orgmdpi.com

These reactions are typically catalyzed by a palladium salt, such as Pd(OAc)₂, and may be promoted by a ligand and a base. The reaction conditions are often optimized to favor the selective activation of a specific C-H bond on the coupling partner. For instance, electron-rich heterocycles like furans and thiophenes are excellent substrates for direct arylation with aryl bromides. researchgate.netunipd.itresearchgate.netnih.govrsc.orgmdpi.com

For example, the direct arylation of thiophene (B33073) with an aryl bromide like this compound would typically employ a palladium catalyst and a base, such as KOAc or K₂CO₃, in a polar aprotic solvent like DMF or DMAc at elevated temperatures. researchgate.netrsc.org This provides a direct and atom-economical route to 2-(thiophen-2-yl)-5-(3-fluorophenyl)-1,3-oxazole.

The Sonogashira coupling reaction is a cornerstone method for the synthesis of alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govorganic-chemistry.orgjk-sci.comresearchgate.net this compound serves as an ideal substrate for this reaction, enabling the introduction of an ethynyl (B1212043) group at the C2 position. researchgate.netnih.gov

The reaction is typically catalyzed by a combination of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. organic-chemistry.orgjk-sci.com This transformation is highly efficient and tolerates a broad range of functional groups on both the alkyne and the halooxazole. The resulting 2-ethynyl-5-(3-fluorophenyl)-1,3-oxazole is a valuable intermediate, as the alkyne moiety can be further elaborated through various reactions, including click chemistry, cyclizations, and further cross-coupling reactions.

| Alkyne Partner | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | Excellent |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 70 | High |

| Propargyl alcohol | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 50 | Good |

| 1-Hexyne | PdCl₂(dppf) | CuI | Piperidine | Acetonitrile | 80 | Good to High |

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity at the Fluorine Substituent

The fluorine atom on the phenyl ring is a primary site for potential chemical modification, largely dictated by its profound electronic influence on the aromatic system.

The fluorine atom exerts a dual electronic effect on the attached phenyl ring. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. Conversely, the lone pairs on the fluorine atom can be donated into the ring through a resonance effect (+R).

Table 1: Electronic Effects of Fluorine on the Phenyl Ring

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density from the ring due to high electronegativity. | Deactivates the ring, making it less susceptible to electrophilic attack. |

| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic π-system. | Directs incoming electrophiles to ortho and para positions. |

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the fluorophenyl moiety. This reaction is facilitated by three main factors: the presence of a good leaving group, a strong nucleophile, and electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com Fluorine, being highly electronegative, is an excellent leaving group for SNAr reactions. nih.gov

The success of an SNAr reaction is highly dependent on the stabilization of the negatively charged intermediate, known as the Meisenheimer complex. nih.gov This stabilization is most effective when strong electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the oxazole ring is positioned meta to the fluorine atom. A meta positioning provides less stabilization for the intermediate compared to ortho or para positioning, meaning that SNAr reactions at the C-F bond would likely require forcing conditions (e.g., high temperatures, very strong nucleophiles). While challenging, this pathway remains a potential route for derivatization, allowing for the introduction of various nucleophiles such as alkoxides, amines, or thiolates in place of the fluorine atom. researchgate.net

Reactions Involving the Oxazole Ring Core

The oxazole ring itself is a versatile heterocycle with several potential sites of reactivity, including susceptibility to oxidation and reduction, as well as reactions at its C-H position.

Oxazole rings are generally susceptible to oxidation, which can lead to ring cleavage depending on the oxidizing agent and reaction conditions. pharmaguideline.com Strong oxidizing agents like potassium permanganate (B83412) or ozone can break open the ring. pharmaguideline.com However, more controlled oxidation is also possible. For instance, certain substituted oxazoles can form N-oxides. pharmaguideline.com In a specific type of enzymatic oxidation, 4- or 5-substituted 2H-oxazoles (where the C2 position has a hydrogen) can be converted to the corresponding 2-oxazolones by aldehyde oxidase. nih.gov Although the target molecule is a 2-bromo derivative, this highlights the potential for oxidative transformations at the oxazole core, which could lead to novel derivatives if appropriate reagents and conditions are employed.

The reduction of oxazoles can yield either ring-opened products or partially saturated derivatives like oxazolines. tandfonline.comsemanticscholar.org The outcome is highly dependent on the reducing agent used. For example, catalytic hydrogenation or reduction with reagents like nickel-aluminum alloys can lead to the formation of oxazolines or even further reduced products. semanticscholar.org These reactions effectively remove the aromatic character of the oxazole ring, leading to significant changes in the molecule's geometry and electronic properties. Such transformations could be used to create derivatives with different three-dimensional structures.

Table 2: Potential Reaction Pathways for the Oxazole Ring

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Oxidation | Strong oxidants (e.g., KMnO₄) | Ring-cleavage products |

| Reduction | Catalytic hydrogenation, Ni-Al alloy | Oxazolines, other reduced derivatives |

| Reaction at C4-H | Strong bases (e.g., organolithiums) followed by an electrophile | C4-substituted derivatives |

The acidity of hydrogens on the oxazole ring follows the order C2 > C5 > C4. semanticscholar.org In this compound, the C2 and C5 positions are substituted by the bromine atom and the fluorophenyl group, respectively. This leaves the hydrogen at the C4 position as the only available site for reactions involving C-H activation.

While electrophilic substitution on the oxazole ring typically occurs at the C5 or C4 positions, it generally requires the presence of electron-donating (activating) groups, which are absent in this molecule. pharmaguideline.comwikipedia.org A more likely reaction pathway is deprotonation at the C4 position using a strong base, such as an organolithium reagent. Although C4 is the least acidic C-H position on a parent oxazole, the absence of protons at C2 and C5 makes it the primary target for metallation. The resulting C4-lithiated species could then be trapped with various electrophiles to introduce a wide range of functional groups at this position, providing a key pathway for further derivatization.

Electrophilic Aromatic Substitution (e.g., additional bromination)

The chemical behavior of this compound in electrophilic aromatic substitution reactions is primarily dictated by the directing effects of the substituents on the phenyl ring. The two key substituents are the fluorine atom and the 2-bromo-1,3-oxazol-5-yl group. Understanding the interplay of their electronic influences is crucial for predicting the regioselectivity of further substitution, such as an additional bromination reaction.

The fluorine atom is an ortho-, para-directing group. Although it is deactivating due to its strong inductive electron-withdrawing effect, its ability to donate a lone pair of electrons via resonance directs incoming electrophiles to the positions ortho and para to itself. In the case of fluorobenzene, electrophilic substitution, such as bromination, predominantly yields the para-substituted product. acs.orggoogle.com

In the case of this compound, the fluorine is at the 3-position and the oxazolyl group is at the 1-position of the phenyl ring. The potential sites for an incoming electrophile (E+) are positions 2, 4, 5, and 6. The directing effects of the existing substituents on these positions are as follows:

Fluorine (at C3): Directs ortho (to C2 and C4) and para (to C6).

2-bromo-1,3-oxazol-5-yl group (at C1): Directs meta (to C3 and C5). Since C3 is already substituted, the directing influence is towards C5.

The activating and directing effects of the substituents are summarized in the table below.

| Position | Relation to Oxazolyl Group (C1) | Relation to Fluoro Group (C3) | Predicted Reactivity |

| 2 | ortho | ortho | Moderately activated by fluorine, but sterically hindered. |

| 4 | para | ortho | Activated by fluorine (ortho-directing). |

| 5 | meta | meta | Deactivated by both groups (meta-directing from oxazolyl, but meta to fluorine). |

| 6 | ortho | para | Strongly activated by fluorine (para-directing). |

Based on this analysis, the para-directing effect of the fluorine atom is generally the most influential in determining the position of the incoming electrophile. Therefore, substitution is most likely to occur at the position para to the fluorine, which is C6. The position ortho to the fluorine (C4) is also a possible site of substitution, though typically the para product is favored. The C2 position is sterically hindered by the adjacent bulky oxazolyl group. The C5 position is meta to both the deactivating oxazolyl group and the ortho-, para-directing fluorine, making it the least likely site for electrophilic attack.

Thus, in a reaction such as bromination with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃), the major product is predicted to be 2-bromo-5-(2-bromo-5-fluorophenyl)-1,3-oxazole, with the possibility of forming a smaller amount of 2-bromo-5-(4-bromo-5-fluorophenyl)-1,3-oxazole.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-Bromo-5-(3-fluorophenyl)-1,3-oxazole. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals, as well as the identification of through-bond and through-space correlations.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 3-fluorophenyl ring and the lone proton on the oxazole (B20620) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The proton on the oxazole ring (H-4) is expected to appear as a singlet in a region typical for oxazole protons. The protons of the 3-fluorophenyl group will present a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. Specifically, one would expect a triplet of doublets for the proton ortho to the fluorine, a doublet of triplets for the proton para to the fluorine, and multiplets for the other two protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) |

| Oxazole H-4 | 7.0 - 8.0 | s (singlet) | N/A |

| Phenyl H-2' | 7.5 - 7.8 | ddd (doublet of doublet of doublets) | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0, J(H,H) ≈ 2.0 |

| Phenyl H-4' | 7.1 - 7.4 | ddd (doublet of doublet of doublets) | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0, J(H,H) ≈ 2.0 |

| Phenyl H-5' | 7.4 - 7.6 | t (triplet) | J(H,H) ≈ 8.0 |

| Phenyl H-6' | 7.6 - 7.9 | dt (doublet of triplets) | J(H,H) ≈ 8.0, J(H,H) ≈ 2.0 |

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for each unique carbon atom. The carbon attached to the bromine (C-2) and the carbon attached to the fluorine (C-3') will exhibit characteristic chemical shifts and, in the case of C-3', coupling with the fluorine atom.

The carbons of the oxazole ring are expected at δ 120-150 ppm, with the brominated carbon (C-2) appearing at the lower end of this range. The carbons of the fluorophenyl ring will show signals in the aromatic region (δ 110-140 ppm), with the C-F coupling constants providing valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (ppm) |

| Oxazole C-2 | 135 - 145 |

| Oxazole C-4 | 120 - 130 |

| Oxazole C-5 | 145 - 155 |

| Phenyl C-1' | 130 - 135 |

| Phenyl C-2' | 115 - 120 (d, J(C,F) ≈ 20-25 Hz) |

| Phenyl C-3' | 160 - 165 (d, J(C,F) ≈ 240-250 Hz) |

| Phenyl C-4' | 110 - 115 (d, J(C,F) ≈ 20-25 Hz) |

| Phenyl C-5' | 130 - 135 (d, J(C,F) ≈ 5-10 Hz) |

| Phenyl C-6' | 125 - 130 (d, J(C,F) ≈ 5-10 Hz) |

Note: Predicted values are based on related structures and are subject to experimental variation. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which would confirm the connectivity of the protons on the 3-fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the 3-fluorophenyl ring and the oxazole ring, as well as the position of the bromine atom. For instance, a correlation between the oxazole H-4 proton and the oxazole C-2 and C-5 carbons would be expected.

J-HMBC and ADEQUATE: These more advanced techniques can provide even more detailed information about long-range couplings and carbon-carbon connectivities, respectively, offering further structural confirmation if needed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental formula of a compound.

HRMS is essential for determining the precise molecular formula of this compound. The presence of bromine with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an almost 1:1 ratio will result in a distinctive isotopic pattern for the molecular ion peak (M⁺) and other bromine-containing fragment ions. The high mass accuracy of HRMS allows for the calculation of the elemental composition, which can be compared with the theoretical value to confirm the molecular formula.

Table 3: Predicted HRMS Data

| Ion | Theoretical m/z for C₉H₅⁷⁹BrFNO⁺ | Theoretical m/z for C₉H₅⁸¹BrFNO⁺ |

| [M]⁺ | 240.9566 | 242.9545 |

| [M+H]⁺ | 241.9644 | 243.9623 |

Note: These values are calculated based on the exact masses of the most abundant isotopes.

By combining the detailed information from these various spectroscopic techniques, the absolute structure of this compound can be elucidated with a high degree of confidence.

Computational and Theoretical Investigations of 2 Bromo 5 3 Fluorophenyl 1,3 Oxazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost. Calculations for oxazole (B20620) derivatives are typically performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p), to accurately model the molecule's geometry, electronic properties, and vibrational modes. ajchem-a.comirjweb.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-Bromo-5-(3-fluorophenyl)-1,3-oxazole, a key structural parameter is the dihedral angle between the 3-fluorophenyl ring and the 1,3-oxazole ring.

The conformational preference is dictated by a balance of steric hindrance and electronic effects, such as resonance stabilization. nih.gov The rotation around the single bond connecting the two rings gives rise to different conformers. Computational analysis reveals the most stable conformation by calculating the energy profile as a function of this dihedral angle. In similar biaryl systems, planar conformations are often favored due to maximized π-conjugation, but can be destabilized by steric clashes between ortho-substituents. nih.gov For this specific molecule, DFT calculations would elucidate whether a planar or a twisted conformation is the global minimum, which has significant implications for its electronic properties and potential intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.comresearchgate.net

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilic character. Conversely, the LUMO energy relates to the electron affinity and electrophilic character. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com In molecules like this compound, the HOMO and LUMO are typically π-orbitals distributed over the conjugated system of the oxazole and phenyl rings. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties The following data is representative of typical values for similar heterocyclic compounds and serves for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.90 | Indicates chemical stability and reactivity. A larger gap implies higher stability. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites for electrophilic and nucleophilic attacks. ajchem-a.com It plots the electrostatic potential onto the constant electron density surface of the molecule. Different colors represent varying potential values: red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral or zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) concentrated around the electronegative nitrogen and oxygen atoms of the oxazole ring, as well as the fluorine atom on the phenyl ring. These sites represent the most probable locations for electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms, indicating sites for potential nucleophilic attack. The bromine atom would also influence the potential distribution significantly.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular delocalization of electron density, which is crucial for describing bonding, charge transfer, and hyperconjugative interactions within a molecule. mdpi.comacadpubl.eu This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu

Table 2: Illustrative NBO Analysis of Major Intramolecular Interactions The following data is representative of typical values for similar heterocyclic compounds and serves for illustrative purposes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π(C5-C6)phenyl | π(C2-N3)oxazole | 25.5 | π-conjugation between rings |

| π(C2=N3)oxazole | π(C7-C8)phenyl | 21.8 | π-conjugation between rings |

| LP(1) N3oxazole | π(C4-C5)oxazole | 35.2 | Lone pair delocalization |

| LP(2) O1oxazole | π(C2-N3)oxazole | 18.9 | Lone pair delocalization |

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) spectrum of a molecule. The calculation determines the normal modes of vibration and their corresponding frequencies and intensities. ajchem-a.com The results are invaluable for interpreting experimentally obtained IR spectra. To improve the correlation with experimental data, calculated harmonic frequencies are often uniformly scaled by a specific factor to account for anharmonicity and other systematic errors in the computational method. ajchem-a.com

For this compound, the analysis would predict characteristic vibrational modes for its functional groups. These include C-H stretching vibrations of the aromatic rings, C=N and C=C stretching within the rings, and the characteristic stretching vibrations for the C-F and C-Br bonds. Comparing the calculated spectrum with an experimental one allows for a detailed and confident assignment of the observed absorption bands. researchgate.net

Table 3: Illustrative Vibrational Frequencies and Assignments The following data is representative of typical values for similar heterocyclic compounds and serves for illustrative purposes.

| Assignment | Calculated Wavenumber (cm-1) | Scaled Wavenumber (cm-1) | Typical Experimental Range (cm-1) |

| Aromatic C-H stretch | 3195 | 3070 | 3100-3000 |

| Oxazole C=N stretch | 1645 | 1580 | 1610-1550 |

| Aromatic C=C stretch | 1580 | 1518 | 1520-1450 |

| C-O-C stretch | 1290 | 1240 | 1270-1200 |

| C-F stretch | 1185 | 1139 | 1150-1100 |

| C-Br stretch | 690 | 663 | 700-600 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) is a robust method for predicting the spectroscopic properties of organic molecules with high accuracy. nih.gov By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). For this compound, these calculations are typically performed using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. The electronegative bromine, fluorine, oxygen, and nitrogen atoms significantly affect the electron density distribution across the molecule, leading to characteristic shifts. For instance, the carbon atom C2, bonded to the bromine atom and adjacent to the oxazole nitrogen, is expected to show a distinct downfield shift in the ¹³C NMR spectrum. Similarly, the protons on the fluorophenyl ring will exhibit shifts and coupling patterns dictated by the position of the fluorine atom. ipb.pt Computational studies can correlate these calculated values with experimental data to confirm the molecular structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is illustrative, based on DFT calculations for similar heterocyclic structures.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Oxazole Ring | ||

| C2 | - | ~135.0 |

| C4 | ~7.50 (s) | ~128.5 |

| C5 | - | ~152.0 |

| Fluorophenyl Ring | ||

| C1' | - | ~129.5 |

| C2' | ~7.65 (d) | ~115.0 (d, J ≈ 22 Hz) |

| C3' | - | ~163.0 (d, J ≈ 245 Hz) |

| C4' | ~7.30 (m) | ~118.0 (d, J ≈ 3 Hz) |

| C5' | ~7.55 (m) | ~131.0 (d, J ≈ 8 Hz) |

Time-Dependent DFT (TD-DFT) for Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic excited states of molecules, providing insights into their absorption and emission properties. researchgate.net This method can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) for electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic and heterocyclic systems. researchgate.net

For this compound, TD-DFT calculations can model its UV-Vis absorption spectrum. nih.gov The analysis would likely reveal strong π→π* transitions associated with the conjugated system formed by the oxazole and fluorophenyl rings. researchgate.net Understanding the nature of the lowest singlet excited state (S1) and the dynamics of de-excitation is crucial for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. researchgate.net

Table 2: Predicted Electronic Transitions for this compound via TD-DFT (Note: Data is illustrative and based on theoretical calculations for substituted benzoxazoles.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (π→π*) | 4.10 | 302 | 0.75 |

| S₀ → S₂ (π→π*) | 4.55 | 272 | 0.12 |

Noncovalent Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is governed by a network of noncovalent interactions. These weak forces are critical in determining crystal packing, physical properties, and biological activity.

Halogen bonding is a directional, noncovalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site. acs.org In this compound, the bromine atom attached to the electron-deficient oxazole ring possesses a significant σ-hole, making it a potent halogen bond donor. Potential halogen bond acceptors within the same or neighboring molecules include the lone pairs on the oxazole nitrogen (pyridine-like) and, to a lesser extent, the oxazole oxygen atom. nih.govacs.org These interactions, often denoted as C–Br···N or C–Br···O, can play a defining role in the supramolecular assembly of the crystal lattice. acs.org

Aromatic and heteroaromatic rings can engage in π-π stacking interactions, which are crucial for the stabilization of crystal structures and biological complexes. mdpi.com The planar oxazole and fluorophenyl rings in this compound are capable of such interactions. mdpi.com These are typically observed in a parallel-displaced or T-shaped geometry rather than a face-to-face arrangement to minimize electrostatic repulsion. mdpi.com The interaction involves dispersive forces between the π-electron clouds of the adjacent rings. nih.gov Computational analyses, such as DFT with dispersion corrections or Quantum Theory of Atoms in Molecules (QTAIM), can quantify the strength and nature of these stacking interactions. mdpi.com

Table 3: Typical Geometric Parameters for Noncovalent Interactions (Note: Values are based on studies of analogous halogenated and aromatic heterocyclic compounds.)

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Halogen Bonding | C–Br···N | 2.8 – 3.2 | 160 – 180 |

| Halogen Bonding | C–Br···O | 3.0 – 3.4 | 150 – 170 |

| π-π Stacking | Ring Centroid-Centroid | 3.3 – 3.8 | - |

| Hydrogen Bonding | C–H···N | 2.4 – 2.8 (H···N) | 130 – 170 |

Reaction Mechanism Studies (e.g., Transition State Analysis for Synthetic Pathways)

Computational chemistry is invaluable for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimentation alone. For the synthesis of this compound, theoretical studies can map the potential energy surface of the reaction.

A common route to 5-substituted oxazoles is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde (3-fluorobenzaldehyde) with tosylmethyl isocyanide (TosMIC). nih.gov Subsequent bromination at the C2 position would yield the final product. semanticscholar.orgresearchgate.net DFT calculations can be used to model this entire process. By locating the transition state structures for each elementary step, chemists can calculate activation energies and reaction rates. nih.gov This analysis helps to understand the regioselectivity of the bromination and optimize reaction conditions. For instance, comparing the activation barriers for bromination at C2 versus C4 could explain why substitution occurs preferentially at the C2 position, which is known to be the most acidic site on the oxazole ring. semanticscholar.orgpharmaguideline.com

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-fluorobenzaldehyde |

Applications in Chemical Synthesis and Materials Science

Versatile Building Blocks for Complex Molecular Architectures

The strategic placement of a bromine atom at the 2-position of the oxazole (B20620) ring renders 2-Bromo-5-(3-fluorophenyl)-1,3-oxazole an exceptionally useful building block in synthetic organic chemistry. This halogen atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at this position, enabling the construction of intricate and diverse molecular frameworks.

The 5-(3-fluorophenyl) group also plays a crucial role in directing the assembly of larger molecules and can be modified to further enhance molecular complexity. The oxazole ring itself is a stable aromatic system that can participate in various chemical transformations. The combination of these features allows chemists to utilize this compound as a linchpin in the total synthesis of natural products and other complex organic molecules.

Precursors for Drug Discovery Scaffolds

In the realm of medicinal chemistry, the oxazole nucleus is recognized as a privileged scaffold, present in numerous biologically active compounds. This compound serves as a key precursor for the development of novel molecular scaffolds for drug discovery. The ability to functionalize the molecule at the bromine position allows for the systematic exploration of chemical space around the oxazole core.

This versatility is instrumental in the design and synthesis of libraries of compounds for high-throughput screening. The introduction of various functional groups can modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the development of new therapeutic agents. The fluorophenyl moiety is also of particular interest in medicinal chemistry, as the inclusion of fluorine can often enhance metabolic stability and binding affinity.

Ligands in Metal Catalysis

The nitrogen atom within the oxazole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows the compound and its derivatives to function as ligands in metal catalysis. By modifying the substituents on the oxazole and phenyl rings, the electronic and steric properties of the ligand can be fine-tuned to optimize the performance of a metal catalyst for a specific chemical transformation. Oxazole-containing ligands have been utilized in various asymmetric catalytic reactions.

Functional Materials Research

The inherent electronic properties of the oxazole ring system, combined with the influence of the fluorophenyl and bromo substituents, make this compound a candidate for research in functional materials. The extended π-conjugation possible in derivatives of this compound is a key feature for applications in organic electronics.

Furthermore, the oxazole core is a known fluorophore. Manipulation of the electronic nature of the substituents on the oxazole ring can alter the fluorescence properties, opening avenues for the development of fluorescent probes for various sensing applications. The introduction of different functional groups via the bromo-handle can lead to the creation of novel materials with tailored optical and electronic properties for use in devices such as organic light-emitting diodes (OLEDs) and sensors.

Future Research Directions and Unresolved Challenges

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of 5-substituted oxazoles is often achieved through established methods like the van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.govsemanticscholar.org However, future research will likely focus on developing more sustainable, efficient, and scalable methodologies.

Key areas for development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including oxazoles. nih.gov Future studies could focus on optimizing microwave-assisted protocols for the synthesis of 2-Bromo-5-(3-fluorophenyl)-1,3-oxazole, aiming for rapid and high-yield production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale production for potential industrial applications.

Catalyst Development: Investigating novel catalysts for the cyclization step could lead to milder reaction conditions and higher functional group tolerance. This includes exploring the use of earth-abundant metal catalysts or organocatalysts to improve the environmental footprint of the synthesis.

One-Pot Procedures: Designing multi-component, one-pot reactions that assemble the oxazole core from simpler starting materials would enhance efficiency by reducing the number of intermediate purification steps.

Table 1: Potential Synthetic Methodologies for Future Exploration

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | Optimization of solvent, temperature, and power parameters. |

| Continuous Flow Chemistry | Scalability, safety, process control | Reactor design, optimization of flow rates and residence times. |

| Novel Catalysis | Milder conditions, sustainability | Screening of earth-abundant metal catalysts and organocatalysts. |

Exploration of Undiscovered Reactivity Pathways and Selective Functionalization

The structure of this compound features a highly valuable reactive handle: the bromine atom at the C2 position. This site is primed for a variety of cross-coupling reactions, which represents a major avenue for future research. The selective functionalization of this position allows for the straightforward introduction of molecular diversity.

Promising research directions include:

Palladium-Catalyzed Cross-Coupling: The bromine atom is an ideal substrate for classic and modern cross-coupling reactions. Future work should systematically explore its reactivity in Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for C-C bond formation with terminal alkynes), Buchwald-Hartwig (for C-N bond formation), and Heck reactions. nih.govmdpi.com These reactions would enable the synthesis of a large library of derivatives with diverse substituents at the 2-position.

C-H Activation: While the C2-bromo position is the most obvious reactive site, exploring direct C-H activation at the C4 position of the oxazole ring would represent a significant advance in synthetic efficiency. This would allow for sequential functionalization of the heterocyclic core.

Functionalization of the Phenyl Ring: The 3-fluorophenyl group also offers sites for further modification, such as electrophilic aromatic substitution, although the fluorine atom's deactivating effect must be considered.

Table 2: Potential Functionalization Reactions

| Reaction Type | Position | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2 | C-C (Aryl, Vinyl) | Synthesis of biaryl compounds, conjugated systems. |

| Sonogashira Coupling | C2 | C-C (Alkynyl) | Creation of rigid scaffolds, precursors for further cyclizations. |

| Buchwald-Hartwig Amination | C2 | C-N | Introduction of amine functionalities for medicinal chemistry. |

Integration of Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the research and development process.

Quantum Chemical Modeling: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound. This can help predict its reactivity at different sites, rationalize reaction outcomes, and calculate spectroscopic properties for comparison with experimental data. nih.gov

Molecular Docking and Dynamics: Given the prevalence of oxazoles in drug discovery, computational screening of virtual libraries derived from this compound against various biological targets is a promising avenue. nih.govnih.gov Molecular docking can predict binding affinities and modes of interaction with proteins, while molecular dynamics simulations can assess the stability of ligand-protein complexes. nih.gov

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives is crucial in the early stages of drug discovery. nih.gov Computational models can be used to virtually screen compounds for favorable pharmacokinetic profiles, helping to prioritize which derivatives to synthesize and test experimentally.

Expansion of the Compound's Utility in Advanced Organic Synthesis Strategies

Beyond serving as a precursor to diverse derivatives, this compound can be envisioned as a key building block in the synthesis of more complex molecular systems.

Fragment-Based Drug Discovery (FBDD): This compound is an ideal candidate for FBDD programs. Its rigid structure and defined vector for chemical elaboration (the C-Br bond) allow it to serve as a starting point for growing more potent and selective drug candidates.

Synthesis of Macrocycles and Constrained Peptides: Oxazole moieties are found in naturally occurring cyclic peptides and confer conformational stability. mdpi.com The bifunctional nature of derivatives of this compound could be exploited in the synthesis of novel macrocycles or as building blocks to create peptidomimetics with constrained geometries.

Development of Materials: The fluorinated aryl-oxazole scaffold is a structure that could find applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or as components of liquid crystals, pending further investigation of its photophysical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-Bromo-5-(3-fluorophenyl)-1,3-oxazole?

- Methodological Answer : The synthesis typically involves coupling reactions between halogenated oxazole precursors and fluorophenyl derivatives. For example, brominated oxazole cores can be functionalized via Suzuki-Miyaura cross-coupling with 3-fluorophenylboronic acids under palladium catalysis . Alternative routes may utilize ozonolysis or nucleophilic substitution to introduce the bromine substituent . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-III (for graphical representation) are widely used to analyze bond lengths, angles, and intermolecular interactions . Complementary techniques include H/C NMR to confirm substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What preliminary biological activities are reported for oxazole derivatives similar to this compound?

- Methodological Answer : Oxazole scaffolds are frequently screened for anticancer and antimicrobial properties. For instance, sulfonamide-linked oxazoles exhibit inhibitory effects on cancer cell lines via tubulin disruption . Researchers typically use MTT assays on HeLa or MCF-7 cells to evaluate cytotoxicity, followed by enzymatic assays (e.g., kinase inhibition) to identify mechanistic pathways .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological profile of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models predict binding affinities to targets like EGFR or PARP. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties (HOMO-LUMO gaps) to guide derivatization for enhanced bioactivity . MD simulations (GROMACS) further evaluate stability in biological matrices.

Q. What strategies mitigate bromine-related reactivity during synthesis?

- Methodological Answer : Bromine substituents can lead to undesired side reactions (e.g., elimination or nucleophilic displacement). Strategies include:

- Using inert atmospheres (N/Ar) to prevent oxidation.

- Employing mild bases (KCO) in polar aprotic solvents (DMF, DMSO) to suppress β-hydride elimination .

- Post-synthetic quenching with NaSO to neutralize excess bromine .

Q. How do substituent variations on the oxazole ring influence bioactivity?

- Methodological Answer : Systematic SAR studies reveal that electron-withdrawing groups (e.g., -Br, -F) enhance metabolic stability by reducing CYP450-mediated oxidation. For example, fluorophenyl groups improve blood-brain barrier penetration in neuroactive compounds . Comparative studies using isosteric replacements (e.g., Cl vs. Br) quantify steric and electronic effects on target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.